Fluorogen binding modulator-1

Description

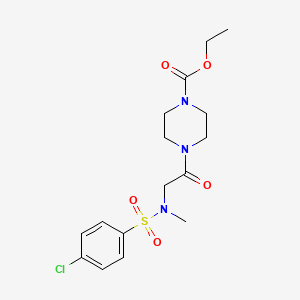

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22ClN3O5S |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

ethyl 4-[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H22ClN3O5S/c1-3-25-16(22)20-10-8-19(9-11-20)15(21)12-18(2)26(23,24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3 |

InChI Key |

GVRRKYYMISVYGI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is Fluorogen binding modulator-1?

An In-depth Technical Guide to Fluorogen Binding Modulator-1 (FBM-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (FBM-1), also identified as ML342 in the NIH Molecular Libraries Program, is a potent, small-molecule, nonfluorescent inhibitor of the interaction between Fluorogen Activating Proteins (FAPs) and their corresponding fluorogens.[1][2] FAPs are a class of biosensors, typically engineered from single-chain antibody fragments (scFvs), that bind to specific, otherwise non-fluorescent small molecules (fluorogens) and induce a significant increase in their fluorescence.[1][3] This technology is widely used in live-cell imaging to track the trafficking, localization, and quantification of tagged proteins, particularly on the cell surface.[1][4]

FBM-1 was discovered through a high-throughput screening campaign aimed at identifying modulators of G protein-coupled receptor (GPCR) trafficking.[1][5] It was found to interfere with the FAP-based assay by directly competing with the fluorogen for the binding site on the FAP, rather than affecting the GPCR itself.[1][2] This characteristic makes FBM-1 a valuable tool compound for validating FAP-based assays and as a negative control to distinguish true biological effects from assay artifacts.[5] Its high affinity and specific mechanism of action provide a means to modulate the FAP-fluorogen biosensor system externally.[2]

This technical guide provides a comprehensive overview of FBM-1, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Mechanism of Action

FBM-1 functions as a competitive antagonist in the FAP-fluorogen binding pair.[2] The FAP technology relies on the specific, high-affinity binding of a fluorogen molecule to a genetically encoded FAP tag, which is fused to a protein of interest. This binding event restricts the rotational freedom of the fluorogen, causing it to become highly fluorescent.[3]

FBM-1, being a structural analog of the fluorogen, competes for the same binding pocket on the FAP.[1][2] By binding to the FAP, FBM-1 physically occludes the fluorogen, preventing the formation of the fluorescent FAP-fluorogen complex. This results in a dose-dependent decrease in the fluorescence signal. X-ray crystallography has confirmed that FBM-1 (ML342) and the fluorogen TO1-2p (sulfonated thiazole (B1198619) orange coupled to diethylene glycol diamine) bind to the same site on the FAP variant AM2.2.[1][2]

The following diagram illustrates the competitive inhibition mechanism:

Quantitative Data

The inhibitory potency of FBM-1 has been characterized through various assays, primarily focusing on its ability to block the fluorescence signal generated by the FAP-fluorogen interaction. The data is presented in terms of half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).

| Parameter | Assay System | FAP Variant | Value | Reference |

| -log EC50 | AM2.2-β2AR expressing cells | AM2.2 | 6.61 | [5] |

| EC50 | AM2.2-β2AR expressing cells | AM2.2 | ~245 nM | Calculated from[5] |

| -log EC50 | AM2.2-GPR32 expressing cells | AM2.2 | 6.37 | [5] |

| EC50 | AM2.2-GPR32 expressing cells | AM2.2 | ~427 nM | Calculated from[5] |

| IC50 | AM2.2-β2AR cells + 2.5 nM TO1-2p | AM2.2 | 3.5 nM | [2] |

| IC50 | AM2.2-β2AR cells + 25 nM TO1-2p | AM2.2 | 27.5 nM | [2] |

| IC50 | AM2.2-β2AR cells + 250 nM TO1-2p | AM2.2 | 269 nM | [2] |

| Kd (TO1-2p) | Cell surface AM2.2 tag | AM2.2 | ~2.3 nM | [2] |

Note: EC50 values are calculated from the provided -log EC50 values. The IC50 of a competitive inhibitor is dependent on the concentration of the competing ligand (in this case, the fluorogen TO1-2p). This is demonstrated by the increasing IC50 values of FBM-1 at higher concentrations of TO1-2p.

Experimental Protocols

The discovery and characterization of FBM-1 involved several key experimental procedures. Detailed methodologies are provided below.

High-Throughput Screening (HTS) for FAP-Fluorogen Inhibitors

FBM-1 was identified in a primary screen for β2-adrenergic receptor (β2AR) agonists that induce receptor internalization. The assay was designed to detect a decrease in cell surface fluorescence. FBM-1 was identified as a compound that caused a decrease in fluorescence by inhibiting the FAP-fluorogen interaction rather than by inducing receptor internalization.[5]

Protocol:

-

Cell Preparation:

-

Culture U937 cells stably expressing the FAP-tagged β2-adrenergic receptor (AM2.2-β2AR).

-

On the day of the assay, spin down the cells, discard the supernatant, and resuspend in fresh RPMI 1640 full medium to a final density of 5 x 106 cells/mL.[5]

-

-

Assay Plate Preparation:

-

Using a liquid handler (e.g., Nanoquot or Microflo), add 5 µL of serum-free RPMI to columns 2-24 of a 384-well assay plate.

-

Add 5 µL of RPMI full medium to column 1.

-

-

Compound Addition:

-

Add 100 nL of library compounds (including FBM-1) to the assay plates using a pin tool or acoustic dispenser to achieve the desired final concentration range.

-

-

Cell Addition and Incubation:

-

Add 3 µL of the prepared cell suspension to columns 1-22 of the assay plates.

-

Shake the plates to mix and incubate at 37°C for 90 minutes.[5]

-

-

Fluorogen Addition and Detection:

-

Add 3 µL of 650 nM TO1-2p fluorogen solution to all wells.

-

Immediately read the fluorescence intensity of the plates using a high-throughput flow cytometer (e.g., HyperCyt).[5]

-

The following diagram outlines the HTS workflow:

Fluorogen Binding Competition Assay

This assay directly measures the ability of a compound to inhibit the binding of the fluorogen to the FAP tag on the cell surface.

Protocol:

-

Cell Preparation:

-

Use cells expressing a FAP-tagged receptor (e.g., AM2.2-GPR32) that does not internalize under assay conditions to ensure the signal change is due to direct binding inhibition.

-

Prepare cells as described in the HTS protocol to a final density of 5 x 106 cells/mL.[5]

-

-

Assay Plate and Compound Preparation:

-

Prepare assay plates with serially diluted FBM-1 or other test compounds.

-

-

Cell Addition and Incubation:

-

Add 3 µL of the cell suspension to the wells.

-

Incubate at 37°C for 90 minutes.[5]

-

-

Fluorogen Addition and Detection:

-

Data Analysis:

-

Plot the fluorescence intensity against the logarithm of the FBM-1 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Compound Reversibility Assay

This assay determines whether the inhibition by FBM-1 is reversible.

Protocol:

-

Cell and Compound Incubation:

-

Resuspend AM2.2-GPR32 cells in serum-free RPMI medium to a final density of 5 x 105 cells/mL.

-

In two sets of tubes, add 99 µL of the cell suspension.

-

To one set, add 1 µL of 100x FBM-1 in DMSO. To the other (control), add 1 µL of DMSO.

-

Incubate both sets at 37°C for 90 minutes.[5]

-

-

Washing Step:

-

Take one set of the FBM-1 treated tubes. Centrifuge the cells, discard the supernatant, and wash the cell pellet with 500 µL of serum-free RPMI.

-

Centrifuge again, discard the supernatant, and resuspend the cells in 100 µL of fresh RPMI medium.[5]

-

The other sets (untreated control and unwashed FBM-1 treated) are not washed.

-

-

Fluorogen Addition and Measurement:

-

Add TO1-2p (final concentration ~150 nM) to all tubes.

-

Immediately measure fluorescence by flow cytometry.[5]

-

-

Analysis:

-

Compare the fluorescence of the washed cells to the unwashed and control cells. Recovery of fluorescence in the washed sample indicates that the inhibitor is reversible.

-

Conclusion

This compound (FBM-1/ML342) is a well-characterized, high-affinity competitive inhibitor of the FAP-fluorogen interaction. Its specific mechanism of action makes it an indispensable tool for researchers utilizing FAP technology. By serving as a specific inhibitor, FBM-1 allows for the robust validation of FAP-based high-throughput screens and imaging experiments, ensuring that observed effects are due to the biological process under investigation and not an artifact of the reporting system. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for the effective application of FBM-1 in research and drug discovery settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Fluorogen Binding Modulator-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogen Binding Modulator-1 (FBM-1) is a small molecule inhibitor that targets the interaction between a fluorogen activating protein (FAP) and its corresponding fluorogen dye.[1][2] FAPs are a class of biosensors, often engineered from single-chain antibody fragments (scFvs), that bind to specific, otherwise non-fluorescent small molecules called fluorogens.[3][4][5] This binding event induces a conformational change in the fluorogen, causing it to become highly fluorescent.[6] This technology is particularly valuable for studying protein trafficking and localization in living cells, offering a high signal-to-noise ratio as the fluorescence is only activated upon binding.[4][7]

FBM-1 and similar molecules, such as the well-characterized probe ML342, act as non-fluorescent competitive inhibitors of this FAP-fluorogen interaction.[8][9][10] By preventing the fluorogen from binding to the FAP, these modulators effectively block the generation of a fluorescent signal.[8][10] This inhibitory action provides a powerful tool for researchers to control and modulate the fluorescence in FAP-based assays, enabling more sophisticated experimental designs for studying dynamic cellular processes like receptor internalization.[11][12]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on FAP-fluorogen binding, the signaling pathways of commonly associated FAP-tagged receptors, and detailed experimental protocols for its use.

Core Mechanism of Action

The fundamental mechanism of FBM-1 is the competitive inhibition of the binding between a fluorogen activating protein (FAP) and its cognate fluorogen. FBM-1 is a non-fluorescent analog of the fluorogen and competes for the same binding site on the FAP.[10]

The FAP system targeted by FBM-1 often involves the AM2.2 FAP, a single-chain antibody fragment, and the thiazole (B1198619) orange derivative TO1-2p as the fluorogen.[8][10] In the absence of an inhibitor, the binding of TO1-2p to AM2.2 restricts the rotational freedom of the fluorogen, leading to a dramatic increase in its fluorescence quantum yield (up to 10^5-fold enhancement).[8][10] FBM-1, by occupying the binding pocket on AM2.2, prevents this interaction and thus the subsequent fluorescence activation.

This mechanism is particularly useful in assays designed to track the trafficking of cell surface proteins, such as G-protein coupled receptors (GPCRs).[7] In these assays, a FAP is genetically fused to the extracellular domain of the receptor.[12] A cell-impermeant fluorogen is then added to the extracellular medium, leading to the fluorescent labeling of only the receptors present on the plasma membrane.[8] When the receptors are internalized, they are no longer accessible to the extracellular fluorogen, resulting in a decrease in the overall fluorescence signal. FBM-1 can be used in such assays to quench the signal from surface receptors, allowing for the specific measurement of internalized receptor populations.[11]

Logical Relationship of FBM-1 Action

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound | FAP | 510716-65-1 | Invivochem [invivochem.com]

- 3. Fluorogen-Activating Proteins (FAPs) – Meiler Lab [meilerlab.org]

- 4. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real Time Detection of Protein Trafficking with High Throughput Flow Cytometry (HTFC) and Fluorogen Activating Protein (FAP) Base Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Principle of Fluorogen-Activating Proteins and the Role of FBM-1

An in-depth technical guide on the discovery and development of Fluorogen Binding Modulator-1 (FBM-1), a hypothetical small molecule inhibitor designed to modulate the interaction between a fluorogen and its cognate activating protein (FAP). This document is intended for researchers, scientists, and drug development professionals.

Fluorogen-activating proteins (FAPs) are a class of proteins that bind to specific, otherwise non-fluorescent small molecules called fluorogens, inducing a significant increase in their quantum yield and resulting in bright fluorescence. This "on-switch" mechanism is highly specific and has been harnessed for various applications in biological imaging and diagnostics. The development of small molecule modulators that can either enhance or inhibit this interaction provides a powerful tool for controlling these systems with high temporal and spatial resolution.

This guide outlines the discovery and development of a hypothetical competitive inhibitor, this compound (FBM-1), designed to prevent the binding of a fluorogen to its target FAP, thereby inhibiting fluorescence.

High-Throughput Screening (HTS) for FBM-1 Discovery

The initial phase of the project involved a high-throughput screening campaign to identify "hit" compounds that inhibit the FAP-fluorogen interaction from a large chemical library.

HTS Assay Principle and Workflow

A fluorescence intensity-based assay was developed in a 384-well plate format. The assay measures the inhibition of fluorescence generated by the complex of FAP and its corresponding fluorogen. Compounds that disrupt this interaction lead to a decrease in the fluorescence signal.

Experimental Protocol: HTS Assay

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

-

FAP Solution: Recombinant FAP diluted to 20 nM in Assay Buffer.

-

Fluorogen Solution: Fluorogen diluted to 400 nM in Assay Buffer.

-

Compound Plates: 10 mM stock of compounds in DMSO, serially diluted for screening.

-

-

Assay Procedure (384-well format):

-

Dispense 20 µL of FAP solution into each well.

-

Transfer 100 nL of compound solution from the compound plates to the assay plates using a pintool transfer system.

-

Incubate the plates at room temperature for 30 minutes to allow for compound-protein binding.

-

Dispense 20 µL of Fluorogen solution to each well to initiate the fluorescence reaction.

-

Incubate for a further 15 minutes.

-

Read the fluorescence intensity on a plate reader (e.g., Excitation: 488 nm, Emission: 525 nm).

-

HTS Data Summary

The screening of a 100,000-compound library yielded several promising hits for further development.

| Parameter | Value |

| Library Size | 100,000 compounds |

| Screening Concentration | 10 µM |

| Primary Hit Rate | 0.5% |

| Confirmed Hits (after dose-response) | 50 compounds |

| Lead Series Identified | 3 distinct chemical scaffolds |

Hit-to-Lead Optimization: From HTS Hit to FBM-1

Following the HTS, a promising hit compound (Hit-A) was selected for a medicinal chemistry campaign to improve its potency and drug-like properties. This process, known as Structure-Activity Relationship (SAR) optimization, led to the development of the lead compound, FBM-1.

Structure-Activity Relationship (SAR) Data

A series of analogs were synthesized to explore the SAR around the Hit-A scaffold. The table below summarizes the inhibitory activity of key analogs.

| Compound | R1 Group | R2 Group | IC50 (nM) |

| Hit-A | -H | -CH3 | 5200 |

| Analog-1 | -Cl | -CH3 | 2100 |

| Analog-2 | -H | -CF3 | 850 |

| FBM-1 | -Cl | -CF3 | 75 |

Biophysical Characterization of FBM-1

To confirm direct binding and determine the thermodynamic profile of the FBM-1 interaction with the FAP, Isothermal Titration Calorimetry (ITC) was employed.

ITC Experimental Protocol

-

Sample Preparation:

-

FAP was dialyzed overnight against ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

-

FBM-1 was dissolved in 100% DMSO and then diluted into the dialysis buffer to a final concentration with <1% DMSO.

-

The final concentrations were 10 µM for FAP in the cell and 100 µM for FBM-1 in the syringe.

-

-

ITC Instrument Setup:

-

Instrument: Malvern Panalytical MicroCal PEAQ-ITC.

-

Temperature: 25°C.

-

Stirring Speed: 750 rpm.

-

Injection Parameters: 19 injections of 2 µL each, with a 150-second spacing.

-

-

Data Analysis:

-

The raw ITC data (heat change per injection) was integrated and fit to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Thermodynamic Binding Profile of FBM-1

The ITC results confirmed a direct, high-affinity interaction between FBM-1 and the target FAP.

| Parameter | Symbol | Value |

| Dissociation Constant | Kd | 98 nM |

| Stoichiometry | n | 1.05 |

| Enthalpy Change | ΔH | -8.5 kcal/mol |

| Entropy Change | -TΔS | -1.2 kcal/mol |

Cellular Activity of FBM-1

The final stage of preclinical characterization involved assessing the ability of FBM-1 to inhibit the FAP-fluorogen system in a cellular environment.

Mechanism of Action: Inhibition Pathway

FBM-1 acts as a competitive inhibitor, occupying the fluorogen-binding pocket on the FAP, thereby preventing the fluorogen from binding and becoming fluorescent.

Experimental Protocol: Cell-Based Inhibition Assay

-

Cell Culture:

-

HEK293T cells were transiently transfected with a plasmid encoding a cytoplasmically expressed FAP.

-

Cells were seeded into 96-well, black-walled, clear-bottom plates 24 hours post-transfection.

-

-

Assay Procedure:

-

Prepare serial dilutions of FBM-1 in cell culture media.

-

Remove old media from cells and add the media containing FBM-1.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

Add the cell-permeable fluorogen to all wells at a final concentration of 500 nM.

-

Incubate for 30 minutes.

-

Measure fluorescence using a plate-based microscope or a fluorescence plate reader.

-

Cellular Efficacy and Cytotoxicity of FBM-1

FBM-1 demonstrated potent inhibition of the FAP in a cellular context with minimal associated cytotoxicity.

| Parameter | Assay | Value |

| Cellular Potency | FAP Inhibition IC50 | 215 nM |

| Cytotoxicity | CC50 (72 hr incubation) | > 50 µM |

Conclusion

The systematic approach, beginning with a high-throughput screen and progressing through medicinal chemistry optimization and detailed biophysical and cellular characterization, led to the successful development of FBM-1. This molecule serves as a potent and specific inhibitor of the FAP-fluorogen interaction, providing a valuable tool for modulating this reporter system in various biological applications. The data and protocols outlined in this guide provide a comprehensive overview of the discovery and development pipeline for a novel chemical probe.

Fluorogen binding modulator-1 principle of action

An In-depth Technical Guide on the Principle of Action of Fluorogen Binding Modulator-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorogen Activating Proteins (FAPs) represent a versatile class of biosensors that form the basis of highly sensitive assays, particularly for monitoring protein trafficking in living cells.[1] These proteins bind to specific, otherwise non-fluorescent small molecules called fluorogens, inducing a significant increase in their quantum yield and resulting in a strong fluorescent signal. This compound (FBM-1) is a small molecule that acts as a competitive inhibitor of this FAP-fluorogen interaction. By occupying the same binding site on the FAP as the fluorogen, FBM-1 prevents fluorescence activation. This guide provides a detailed overview of the principle of action for FBM-1, including its mechanism, relevant quantitative data, key experimental protocols, and a visualization of the underlying molecular interactions.

Principle of Action: Competitive Inhibition

The fundamental principle behind this compound (FBM-1) is competitive antagonism of the interaction between a Fluorogen Activating Protein (FAP) and its cognate fluorogen. FAPs are genetically encoded protein tags, often derived from single-chain antibody variable fragments (scFvs), that can be fused to a protein of interest.[2] These FAPs are engineered to specifically bind a small-molecule fluorogen. In its unbound state, the fluorogen is non-fluorescent because it dissipates absorbed energy through intramolecular rotations.[2]

Upon binding to the FAP, the fluorogen's conformation is constrained, leading to a dramatic increase in its fluorescence quantum yield, with enhancements reported to be as high as 160,000-fold.[3] This "off-to-on" switching of fluorescence provides a high signal-to-noise ratio, making FAP-based assays highly sensitive.[1]

FBM-1 and other molecules in its class are non-fluorescent analogs of the fluorogens.[1] They are designed to bind with high affinity to the same binding pocket on the FAP that the fluorogen would occupy. By doing so, FBM-1 directly competes with the fluorogen for binding. When FBM-1 is bound to the FAP, the fluorogen is displaced or prevented from binding, and consequently, no fluorescence is generated. This blockade of the fluorescence signal is the primary mechanism of action.[1][3]

This mechanism is distinct from modulators that might affect the expression or trafficking of the FAP-tagged protein itself. For instance, when a FAP is fused to a G protein-coupled receptor (GPCR), a ligand for the GPCR might cause receptor internalization, leading to a decrease in cell-surface fluorescence. In contrast, FBM-1 acts directly on the FAP tag, blocking the fluorescence at its source without necessarily interfering with the function of the tagged receptor.[1][3]

Quantitative Data

The activity of FBM-1 and related compounds is quantified by their ability to reduce the fluorescence signal in FAP-based assays. The following table summarizes key quantitative data for FBM-1 and a well-characterized fluorogen.

| Compound/System | Parameter | Value | Cell Line/System | Reference |

| This compound | -log EC50 | 6.61 | AM2.2-β2AR expressing cells | [4] |

| This compound | -log EC50 | 6.37 | AM2.2-gpr32 expressing cells | [4] |

| TO1-2p (Fluorogen) | Binding Affinity (Kd) | ~2.3 nM | Cell surface AM2.2 tag | [1] |

Key Experimental Protocols

The characterization of FBM-1 and other FAP modulators relies on specific cellular and biochemical assays. Below are detailed methodologies for key experiments.

High-Throughput Flow Cytometry Assay for FAP-Fluorogen Blockers

This protocol is designed to screen for small-molecule inhibitors of the FAP-fluorogen interaction.

-

Compound Preparation: Serially dilute test compounds (like FBM-1) in DMSO, typically in a 1:3 dilution series starting from a 10 mM stock down to approximately 300 nM.[1]

-

Cell Plating: Use a 384-well plate for the assay. Sequentially add the following to each well:

-

Incubation: Incubate the plate for 90 minutes to allow for compound-receptor interaction.[1]

-

Fluorogen Addition: Add the FAP-specific fluorogen (e.g., TO1-2p) to the wells. Use a cell-impermeable fluorogen to specifically label cell-surface FAPs.

-

Data Acquisition: Analyze the fluorescence of the cell population in each well using a high-throughput flow cytometer equipped with the appropriate lasers (e.g., 488 nm).[1]

-

Data Analysis: A decrease in the median channel fluorescence compared to control wells (DMSO only) indicates potential FAP-fluorogen binding inhibition. Calculate EC50 values by fitting the concentration-response data.

In Vitro Chromophore Binding Analysis

This protocol measures the binding affinity between a purified FAP and a fluorogen.

-

Reagent Preparation:

-

Titration: In a microplate, add the constant amount of chromophore solution to the wells containing the different concentrations of the FAP solution.[5]

-

Fluorescence Measurement: Use a microplate reader (e.g., FlexStation 3) to collect the full fluorescence emission spectra (e.g., 510–650 nm) using an appropriate excitation wavelength (e.g., 490 nm).[5]

-

Data Analysis: Extract the fluorescence intensity at the maximum emission wavelength for each FAP concentration. Plot the fluorescence intensity against the protein concentration and fit the data to a suitable binding model to determine the apparent dissociation constant (Kd).[5]

Visualizations

Mechanism of Action of FBM-1

The following diagram illustrates the competitive binding mechanism of a Fluorogen Binding Modulator like FBM-1. In the absence of the modulator, the fluorogen binds to the FAP, resulting in a fluorescent complex. In the presence of the modulator, it competes for the same binding site, preventing fluorogen binding and thus inhibiting fluorescence.

Caption: Competitive inhibition of FAP by FBM-1.

Experimental Workflow for Inhibitor Screening

This diagram outlines the high-throughput screening process used to identify and characterize FAP-fluorogen binding modulators.

Caption: High-throughput screening workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Directed Evolution of a Fluorogen-Activating Single Chain Antibody for Function and Enhanced Brightness in the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | FAP | 510716-65-1 | Invivochem [invivochem.com]

- 5. Computational redesign of a fluorogen activating protein with Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fluorogen Binding Modulator-1 and the FAP-Fluorogen Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogen Activating Proteins (FAPs) represent a powerful class of biosensors that have revolutionized the study of protein dynamics in living cells. These engineered antibody fragments bind to specific, otherwise non-fluorescent small molecules called fluorogens, inducing a significant increase in their fluorescence quantum yield. This "on-demand" fluorescence provides a high signal-to-noise ratio, making FAP technology ideal for a range of applications, including tracking receptor trafficking, quantifying protein expression, and high-throughput screening (HTS).

Fluorogen Binding Modulator-1 (FBM-1) and other small molecules that can modulate the FAP-fluorogen interaction are critical tools for refining these applications. By competitively inhibiting fluorogen binding, these modulators can be used to control fluorescence signals, enabling more sophisticated experimental designs such as pulse-chase labeling and providing a means to identify and filter out false positives in drug discovery screens. This guide provides a comprehensive technical overview of FBM-1, the FAP-fluorogen interaction, and the experimental methodologies used to study them.

Core Concepts of FAP-Fluorogen Technology

The fundamental principle of FAP technology lies in the specific, high-affinity interaction between a FAP and its cognate fluorogen. FAPs are typically single-chain variable fragments (scFv) of antibodies that have been selected for their ability to bind and conformationally restrict a fluorogen, causing it to become highly fluorescent.[1] This interaction is non-covalent and can exhibit nanomolar to picomolar binding affinities.[1][2]

A key feature of this system is the ability to design fluorogens with different properties. For instance, cell-impermeant fluorogens allow for the selective labeling of cell-surface proteins, while cell-permeant versions can be used to visualize intracellular protein pools.[1][3] This versatility is particularly valuable for studying dynamic cellular processes like receptor internalization.[4]

This compound (FBM-1) and Other Modulators

FBM-1 is a small molecule identified as a modulator of the FAP-fluorogen binding interaction.[5][6] It acts as a competitive inhibitor, binding to the FAP and preventing the association of the fluorogen, thereby reducing the fluorescence signal. The discovery of FBM-1 and other potent inhibitors, such as ML342, has provided researchers with valuable tools to control FAP-based assays.[7][8] These modulators are instrumental in distinguishing between a true biological event (e.g., receptor internalization) and assay artifacts caused by compounds that directly interfere with FAP-fluorogen binding.[9]

Quantitative Data

The following tables summarize key quantitative data related to the FAP-fluorogen interaction and its modulation.

Table 1: Binding Affinities and Potencies of FAP Modulators

| Modulator | FAP | Fluorogen/Substrate | Value | Assay Type | Reference |

| FBM-1 | AM2.2-β2AR | TO1-2p | -logEC50 = 6.61 | Cell-based | [5][6] |

| FBM-1 | AM2.2-GPR32 | TO1-2p | -logEC50 = 6.37 | Cell-based | [5][6] |

| ML342 | AM2.2 | TO1-2p | IC50 = 1.8 - 2.2 nM | Cell-based | [9] |

| ML342 | AM2.2 | TO1-2p | EC50 = 2.24 ± 0.51 nM | Soluble FAP Binding | [8] |

| OncoFAP | human FAP | Z-Gly-Pro-AMC | IC50 = 16.8 nM | Enzymatic Assay | [10] |

| OncoFAP | murine FAP | Z-Gly-Pro-AMC | IC50 = 14.5 nM | Enzymatic Assay | [10] |

| OncoFAP | human FAP | OncoFAP-fluorescein | KD = 0.68 nM | Fluorescence Polarization | [10][11] |

| OncoFAP | murine FAP | OncoFAP-fluorescein | KD = 11.6 nM | Fluorescence Polarization | [10][11] |

| natGa-OncoFAP | human FAP | --- | IC50 = 0.51 ± 0.11 nM | Competition Assay | [12] |

Table 2: Kinetic and Spectral Properties of FAP-Fluorogen Pairs

| FAP | Fluorogen | Parameter | Value | Method | Reference |

| AM2.2 | TO1-2p | kon | 1.54 x 106 M-1s-1 | Real-time Association | [13] |

| AM2.2 | TO1-2p | koff | 0.0027 s-1 | Real-time Association | [13] |

| dL5 | Malachite Green | KD | ~20 pM | In vitro | [2] |

| dK (dL5 variant) | Malachite Green | KD | 10 - 100 nM | In vitro | --- |

| HL1.0.1-TO1 | TO1-2p | KD (cell surface) | ~3 nM | FACS | [14] |

| HL1.0.1-TO1 | TO1-2p | KD (solution) | Similar to cell surface | --- | [14] |

| TO1-2p | --- | Fluorescence Increase | ~2,600-fold | Spectrometry | [14] |

| TO1-2p | --- | Extinction Coefficient (ε) | 60,000 M-1cm-1 | Spectrometry | [14] |

| TO1-2p | --- | Quantum Yield (Φ) | 0.47 | Spectrometry | [14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorogen Binding Competition Assay

This assay is used to determine if a test compound inhibits the binding of a fluorogen to a FAP.[8]

Materials:

-

Cells expressing the FAP of interest (e.g., AM2.2-GPR32 cells)

-

RPMI 1640 medium (serum-free and complete)

-

Fluorogen (e.g., TO1-2p)

-

Test compounds

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Cell Preparation: Spin down the FAP-expressing cells, discard the supernatant, and resuspend in fresh complete RPMI 1640 medium to a final density of 5 x 106 cells/mL.

-

Plate Preparation:

-

Add 5 µL of serum-free RPMI to the appropriate wells of the assay plate.

-

Add 100 nL of test compounds at various concentrations to the assay wells.

-

Add 5 µL of complete RPMI to control wells.

-

-

Cell Plating: Add 3 µL of the cell suspension to each well.

-

Fluorogen Addition: Add the fluorogen to a final concentration appropriate for the specific FAP-fluorogen pair.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based FAP-Tagged Receptor Internalization Assay

This assay quantifies the internalization of a FAP-tagged cell surface receptor upon ligand stimulation.[15]

Materials:

-

Cells expressing a FAP-tagged receptor (e.g., FAP-Ste3 in yeast)

-

Cell-impermeant fluorogen (e.g., MG-TAU)

-

Agonist for the receptor of interest (e.g., α-factor for Ste3)

-

Cell culture medium

-

Confocal microscope or high-content imager

Procedure:

-

Cell Seeding: Seed the cells in a suitable imaging plate or dish.

-

Labeling: Incubate the cells with the cell-impermeant fluorogen at t=0 to label the cell surface receptor pool.

-

Washing: Wash the cells to remove unbound fluorogen.

-

Stimulation: Add the agonist to the cells to induce receptor internalization.

-

Imaging: Acquire images of the cells at various time points after agonist addition using a confocal microscope.

-

Data Analysis: Quantify the fluorescence intensity at the plasma membrane and in intracellular compartments over time using image analysis software. A decrease in plasma membrane fluorescence and a corresponding increase in intracellular fluorescence indicate receptor internalization.

Fluorescence Polarization (FP) Assay for Binding Affinity (KD) Determination

This in vitro assay measures the binding affinity between a purified FAP and a fluorescently labeled ligand (which can be a fluorogen or a competitive inhibitor).[11]

Materials:

-

Purified FAP

-

Fluorescently labeled ligand (tracer)

-

Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5)

-

Black, low-binding microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup: In a microplate, create a serial dilution of the purified FAP in the assay buffer.

-

Tracer Addition: Add a constant, low concentration of the fluorescently labeled ligand to each well.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well.

-

Data Analysis: Plot the change in fluorescence polarization against the concentration of the FAP. Fit the data to a one-site binding model to determine the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

GPCR Internalization Signaling Pathway

FAP technology is frequently used to study G protein-coupled receptor (GPCR) signaling, particularly the process of receptor internalization, which is often mediated by β-arrestin.[4][5][16]

Caption: GPCR internalization pathway initiated by ligand binding.

High-Throughput Screening (HTS) Workflow for FAP-Fluorogen Inhibitors

This workflow outlines the process of identifying and validating inhibitors of the FAP-fluorogen interaction from a large compound library.[8][17]

Caption: Workflow for identifying FAP-fluorogen interaction inhibitors.

Conclusion

This compound and other inhibitors of the FAP-fluorogen interaction are indispensable tools for researchers utilizing FAP technology. They provide a crucial layer of control and validation for a wide range of cell-based assays. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for the effective implementation and interpretation of these powerful techniques. As the field of FAP technology continues to evolve, the development and characterization of novel modulators will undoubtedly play a key role in expanding its applications in basic research and drug discovery.

References

- 1. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering Fluorogen Activating Proteins into Self-Assembling Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-arrestins and G Protein-Coupled Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR Intracellular Loop Regulation of Beta-Arrestin-Mediated Endosomal Signaling Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Translational imaging of the fibroblast activation protein (FAP) using the new ligand [68Ga]Ga-OncoFAP-DOTAGA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. molbiolcell.org [molbiolcell.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Fluorogen Activating Protein (FAP) Biosensors for Researchers and Drug Development Professionals

Fluorogen Activating Protein (FAP) biosensors represent a powerful and versatile tool in cellular biology and drug discovery, offering precise spatial and temporal control over fluorescent signaling. This guide provides an in-depth overview of the core principles, experimental methodologies, and applications of FAP technology, tailored for researchers, scientists, and professionals in drug development.

Core Principles of FAP Biosensors

FAP technology is a two-component system comprising a genetically encoded protein tag, the Fluorogen Activating Protein (FAP), and a small, otherwise non-fluorescent molecule called a fluorogen. The fundamental principle lies in the specific binding of the FAP to its cognate fluorogen, which induces a conformational change in the fluorogen, causing it to become highly fluorescent.[1][2] FAPs are often derived from single-chain variable fragments (scFv) of antibodies, engineered for high affinity and specificity towards their target fluorogen.[2][3][4]

A key advantage of this system is the "off-to-on" switching of the fluorescent signal upon binding, which results in a very high signal-to-noise ratio with minimal background fluorescence from unbound fluorogens.[1][5] This immediate and significant increase in fluorescence, which can be up to 20,000-fold, eliminates the need for wash steps that are often required with traditional fluorescent labeling techniques.[6]

The versatility of the FAP system is further enhanced by the availability of different fluorogens with distinct spectral properties and cell permeability.[7][8] Cell-impermeant fluorogens allow for the specific labeling and tracking of cell-surface proteins, while cell-permeant versions enable the visualization of intracellular targets.[7][8] This selective labeling capability is particularly advantageous for studying protein trafficking, such as endocytosis and recycling.[3][8][9]

FAP Labeling Strategies

There are two primary strategies for utilizing FAP biosensors to label a protein of interest (POI):

-

Direct Genetic Fusion: The most straightforward approach involves genetically fusing the FAP tag directly to the POI.[1] This creates a fusion protein that can be expressed in cells. Upon addition of the corresponding fluorogen, the POI becomes fluorescently labeled. This method is ideal for studying the dynamics of a specific protein.

-

Universal Affinity Reagents: This indirect method utilizes FAP fused to an affinity protein, such as Protein A or Protein G, which binds to the Fc region of antibodies.[1][5] In this setup, the POI is first targeted by a primary antibody. Subsequently, the FAP-affinity reagent is added, which binds to the primary antibody, bringing the FAP in proximity to the POI. The addition of the fluorogen then generates a specific signal.[1][5] This approach offers flexibility as it does not require genetic modification of the target protein and can be applied to any protein for which a primary antibody is available.

Quantitative Data Summary

The following tables summarize key quantitative parameters of commonly used FAP-fluorogen systems.

Table 1: Spectral Properties of Common Fluorogens

| Fluorogen | FAP Specificity | Excitation (nm) | Emission (nm) | Permeability |

| Malachite Green (MG) derivatives | dL5** | ~623 | ~685 | Cell-impermeant (e.g., MG-11P) or Cell-permeant (e.g., MG-ester) |

| Thiazole Orange (TO) derivatives | AM2-2 | ~488 | ~530 | Cell-impermeant (e.g., TO1-2p) |

Data compiled from multiple sources indicating common laser lines and filter sets used.[1][4][7]

Table 2: Performance Characteristics of FAP Biosensors

| Characteristic | Value/Description | Source |

| Fluorescence Enhancement | Up to 20,000-fold upon binding | [6] |

| Labeling Time | Efficient labeling within 20-30 minutes | [10] |

| Signal Control | Real-time, user-controlled fluorescence on-set and off-set by adding or removing fluorogen | [1][5] |

| Photostability | Enhanced resistance to photobleaching compared to some conventional fluorophores | [1][5] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the successful implementation of FAP technology. Below are protocols for key experiments.

Cell Surface Protein Labeling for Live Cell Imaging

This protocol describes the labeling of a FAP-tagged protein expressed on the surface of live adherent cells.

Materials:

-

Adherent cells expressing the FAP-tagged protein of interest.

-

Phosphate-Buffered Saline (PBS).

-

Cell-impermeant fluorogen (e.g., MG-11P or TO1-2p) stock solution.

-

Imaging medium (e.g., PBS or fluorogen-free medium).

Procedure:

-

Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

-

Wash the cells gently with PBS to remove any residual medium.

-

Prepare the labeling solution by diluting the cell-impermeant fluorogen stock in imaging medium to the desired final concentration (typically in the nM range).

-

Add the labeling solution to the cells and incubate at room temperature for 15-30 minutes. No wash step is required.

-

Image the cells directly in the presence of the fluorogen using appropriate laser lines and emission filters (see Table 1).

Intracellular Protein Labeling

This protocol is for labeling intracellular FAP-tagged proteins in fixed and permeabilized cells.

Materials:

-

Cells expressing the FAP-tagged protein of interest.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization/Blocking Buffer: PBS with 0.25% Saponin.

-

Cell-permeant fluorogen (e.g., MG-ester) stock solution.

Procedure:

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Permeabilize and block the cells by incubating with Permeabilization/Blocking Buffer for 15-30 minutes.

-

Prepare the labeling solution by diluting the cell-permeant fluorogen in the Permeabilization/Blocking Buffer.

-

Add the labeling solution to the cells and incubate for 15-30 minutes at room temperature.

-

Wash the cells with PBS to remove unbound fluorogen if desired, although often not necessary.

-

Mount the coverslip and proceed with imaging.

Flow Cytometry Analysis of Cell Surface Receptors

This protocol outlines the use of FAP biosensors to quantify cell surface receptor expression.

Materials:

-

Suspension cells or trypsinized adherent cells expressing a FAP-tagged surface receptor.

-

FACS Buffer (e.g., PBS with 1% BSA).

-

Cell-impermeant fluorogen.

Procedure:

-

Harvest and wash the cells, then resuspend in FACS Buffer at a concentration of approximately 1x10^6 cells/mL.

-

Add the cell-impermeant fluorogen to the cell suspension at the desired final concentration.

-

Incubate for 15-30 minutes at room temperature or on ice.

-

Analyze the cells directly on a flow cytometer using the appropriate excitation laser and emission filter for the chosen fluorogen (e.g., 488 nm excitation and a 530/30 nm filter for TO derivatives; 623 nm excitation and a 685/35 nm filter for MG derivatives).[1]

-

Acquire at least 10,000 events per sample for statistical analysis.

Visualizing FAP Mechanisms and Workflows

The following diagrams illustrate the core concepts and experimental workflows of FAP technology.

Applications in Drug Discovery

FAP biosensors are particularly well-suited for various stages of the drug discovery process:

-

High-Throughput Screening (HTS): The no-wash nature of FAP labeling is highly amenable to automation and HTS for compounds that modulate receptor trafficking or expression.

-

Mechanism of Action Studies: FAP technology allows for detailed investigation of how a drug candidate affects the cellular localization and dynamics of its target protein in real-time.[11]

-

Quantifying Receptor Internalization: The ability to specifically label the cell surface pool of receptors makes FAPs an excellent tool for quantifying ligand-induced internalization rates, a critical parameter for understanding G protein-coupled receptor (GPCR) pharmacology.[6][9]

-

Multiplexed Assays: The availability of spectrally distinct fluorogens allows for the simultaneous tracking of multiple proteins, enabling more complex and informative cellular assays.[1]

References

- 1. Fluorogen-Activating-Proteins as Universal Affinity Biosensors for Immunodetection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorogen-activating-proteins as universal affinity biosensors for immunodetection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Fluorogen activating proteins in flow cytometry for the study of surface molecules and receptors. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]

- 7. Fluorogen-Activating Proteins as Biosensors of Cell-Surface Proteins in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Item - The fluorogen-activating protein (FAP) biosensor system. - Public Library of Science - Figshare [plos.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biosensors make new approaches to drug discovery possible [agencia.fapesp.br]

Unveiling the Role of Fluorogen Binding Modulator-1 in Cellular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of cellular imaging, precision and control are paramount. The advent of Fluorogen Activating Proteins (FAPs) has provided a powerful tool for visualizing cellular processes with high specificity and signal-to-noise ratios.[1][2] This technology relies on the interaction between a genetically encoded FAP and a specific small-molecule fluorogen, which becomes highly fluorescent only upon binding to the FAP.[1][2] This technical guide delves into the role and applications of a key chemical probe, Fluorogen Binding Modulator-1 (FBM-1) , a non-fluorescent inhibitor of the FAP-fluorogen interaction. FBM-1, also identified as ML342 and having the PubChem Substance ID 125240934, offers researchers a novel mechanism for modulating FAP-based fluorescence, enabling more sophisticated experimental designs and deeper insights into cellular biology.[1][3][4]

Core Concepts: Fluorogen Activating Protein (FAP) Technology

FAP technology is a two-component system comprising:

-

Fluorogen Activating Protein (FAP): A genetically encoded protein, often a single-chain antibody fragment (scFv), that is fused to a protein of interest.[2]

-

Fluorogen: A small molecule that is inherently non-fluorescent or weakly fluorescent in solution but exhibits a dramatic increase in fluorescence upon binding to its cognate FAP.[1][2]

This system offers several advantages over traditional fluorescent proteins, including the ability to selectively label cell surface proteins using membrane-impermeant fluorogens and a high signal-to-noise ratio due to the low background fluorescence of the unbound fluorogen.[1][2]

This compound (FBM-1): A Competitive Inhibitor

This compound is a small molecule that acts as a competitive inhibitor of the interaction between the FAP AM2.2 and its corresponding fluorogen, a derivative of thiazole (B1198619) orange (TO1-2p).[1][5] By competitively binding to the same site on the FAP, FBM-1 prevents the fluorogen from binding and, consequently, blocks the generation of a fluorescent signal.[1] This inhibitory action provides a valuable "off-switch" for FAP-based fluorescence, enabling a range of advanced cellular imaging applications.

Chemical Structure of this compound (FBM-1):

Chemical Name: ethyl 4-[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate[6] PubChem SID: 125240934[3][4][6] Molecular Formula: C16H22ClN3O5S[6][7] Molecular Weight: 403.88 g/mol [6][7]

Mechanism of Action

The fundamental mechanism of FBM-1 is its ability to outcompete the fluorogen for the binding pocket of the FAP. This dynamic equilibrium can be shifted by varying the concentrations of FBM-1 and the fluorogen, allowing for tunable control over the fluorescent signal.

Figure 1: Competitive inhibition of FAP by FBM-1.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data.

| Parameter | FAP-tagged Receptor | Value | Reference |

| -log EC50 | AM2.2-β2AR | 6.61 | [3][4] |

| EC50 | AM2.2-β2AR | ~245 nM | Calculated |

| -log EC50 | AM2.2-GPR32 | 6.37 | [3][4] |

| EC50 | AM2.2-GPR32 | ~427 nM | Calculated |

Table 1: Inhibitory Potency of FBM-1 on FAP-tagged Receptors. The EC50 values represent the concentration of FBM-1 required to inhibit 50% of the FAP-fluorogen binding.

| Assay | Description | Key Findings | Reference |

| Primary HTS | High-throughput screen to identify inhibitors of the TO1-2p fluorogen binding to the AM2.2 FAP. | Identified FBM-1 (ML342) as a potent inhibitor. | [5] |

| Fluorogen Binding Competition Assay | Measured the ability of FBM-1 to compete with the fluorogen for binding to soluble FAP. | Confirmed the competitive binding mechanism. | [5] |

| Compound Reversibility Assay | Determined if the binding of FBM-1 to the FAP is reversible. | FBM-1 was found to be a reversible inhibitor. | [5] |

| Compound Cytotoxicity Assay | Assessed the toxicity of FBM-1 in the cell lines used for the primary assays. | FBM-1 showed little to no toxicity at effective concentrations. | [5] |

Table 2: Summary of Key Validation Assays for FBM-1.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of FBM-1 in cellular imaging experiments. The following are summarized methodologies from the primary literature.

Protocol 1: FAP-Fluorogen Binding Inhibition Assay (Flow Cytometry)

This protocol is designed to quantify the inhibitory effect of FBM-1 on the binding of a cell-impermeable fluorogen to FAP expressed on the cell surface.

Figure 2: Workflow for FAP-fluorogen binding inhibition assay.

Detailed Steps:

-

Cell Culture: Culture cells stably expressing the FAP-tagged protein of interest (e.g., AM2.2-β2AR) under standard conditions.

-

Cell Preparation: Harvest cells and resuspend them in a suitable assay buffer (e.g., serum-free RPMI 1640) to a final density of approximately 5 x 10^6 cells/mL.[5]

-

Compound Plating: Prepare serial dilutions of FBM-1 in DMSO and add them to a 384-well assay plate.

-

Cell Addition: Add the cell suspension to the wells containing the diluted FBM-1.

-

Incubation: Incubate the plate for a defined period (e.g., 90 minutes at 37°C) to allow for the binding of FBM-1 to the FAP.[5]

-

Fluorogen Addition: Add the fluorogen (e.g., TO1-2p at a final concentration of ~650 nM) to all wells.[5]

-

Flow Cytometry: Immediately after fluorogen addition, acquire data using a high-throughput flow cytometer.

-

Data Analysis: Determine the median fluorescence intensity for the cell population in each well. Plot the fluorescence intensity against the logarithm of the FBM-1 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Receptor Internalization Assay Using FBM-1 as a Control

FBM-1 is an invaluable tool for dissecting the mechanism of action of compounds identified in high-throughput screens for modulators of receptor trafficking. It allows researchers to distinguish between true modulators of receptor internalization and compounds that simply interfere with the FAP-fluorogen detection system.

Figure 3: Logical workflow for using FBM-1 in a secondary screen.

Applications in Cellular Imaging and Drug Discovery

The ability of FBM-1 to reversibly inhibit FAP fluorescence opens up several advanced applications:

-

Mechanism of Action Studies: As a well-characterized inhibitor, FBM-1 serves as a crucial control to validate hits from high-throughput screens targeting receptor trafficking. It helps to eliminate false positives that act by directly inhibiting the FAP-fluorogen interaction rather than modulating the biological process of interest.[5]

-

Pulse-Chase Labeling: FBM-1 can be used to quench the fluorescence of a pre-labeled population of FAP-tagged proteins. After washing out the FBM-1 and adding fresh fluorogen, newly synthesized or trafficked proteins can be specifically visualized.

-

Multiplexed Assays: In complex screening setups, FBM-1 can be used to selectively block the signal from one FAP-fluorogen pair, allowing for the unambiguous detection of a second, orthogonal FAP-fluorogen system.[5]

-

Baseline Correction in High-Throughput Screening: FBM-1 can be used to determine the background fluorescence in FAP-based assays by measuring the signal in the presence of an excess of the inhibitor. This allows for more accurate quantification of the fluorescence signal.[5]

Conclusion

This compound is a powerful and specific chemical tool for researchers utilizing FAP technology in cellular imaging and drug discovery. Its well-characterized inhibitory mechanism provides a means to control and validate FAP-based fluorescence, enabling more robust and sophisticated experimental designs. By incorporating FBM-1 into their workflows, researchers can gain deeper and more accurate insights into the complex and dynamic processes of cellular life.

References

- 1. Discovery of Small-Molecule Nonfluorescent Inhibitors of Fluorogen-Fluorogen Activating Protein Binding Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | FAP | 510716-65-1 | Invivochem [invivochem.com]

- 7. This compound | 荧光素结合调节剂 | MCE [medchemexpress.cn]

Fluorogen binding modulator-1 chemical structure and properties

An In-Depth Technical Guide to Fluorogen Binding Modulator-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It is intended for scientific professionals engaged in research and development, particularly those utilizing Fluorogen Activating Protein (FAP) technology in high-throughput screening and cellular imaging assays.

Introduction

This compound (PubChem SID: 125240934) is a small molecule identified as a potent inhibitor of the interaction between fluorogenic dyes and Fluorogen Activating Proteins (FAPs). FAP technology is a powerful tool for studying protein trafficking and localization, where a FAP is genetically fused to a protein of interest. The FAP is non-fluorescent on its own but can bind to a specific, otherwise non-fluorescent dye (a fluorogen), causing the dye to become brightly fluorescent. This modulator, by preventing this interaction, serves as a crucial tool for assay validation and for identifying false positives in drug discovery screens that rely on FAP-based readouts.

Chemical Structure and Physicochemical Properties

This compound is chemically defined as ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate. Its structure features a sulfonamide group linked to a piperazine (B1678402) carboxylate moiety.

Caption: 2D Chemical Structure of this compound.

The key physicochemical and pharmacological properties of this modulator are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl 4-{2-[--INVALID-LINK--amino]acetyl}piperazine-1-carboxylate |

| Molecular Formula | C₁₆H₂₂ClN₃O₅S |

| Molecular Weight | 403.88 g/mol |

| CAS Number | 510716-65-1 |

| PubChem CID | 1073012 |

| -log EC₅₀ (AM2.2-β2AR) | 6.61 |

| -log EC₅₀ (AM2.2-GPR32) | 6.37 |

| Appearance | Solid at room temperature |

| LogP | 1.3 |

Mechanism of Action

This compound acts as a competitive, non-fluorescent inhibitor of the FAP-fluorogen interaction. In a typical FAP-based assay, the fluorescence signal is generated when a fluorogen binds to the FAP tag on a target protein. The modulator prevents this binding, thereby blocking the generation of the fluorescent signal.[1]

This mechanism is particularly relevant in high-throughput screens for modulators of protein trafficking, such as G-protein coupled receptor (GPCR) internalization. In these assays, a decrease in fluorescence is interpreted as the internalization of the FAP-tagged receptor, making it inaccessible to a membrane-impermeable fluorogen.[2] this compound would cause a decrease in signal by direct inhibition, mimicking the effect of receptor internalization and thus acting as a "false positive." Its utility lies in its ability to counterscreen for such artifacts.

The diagrams below illustrate the standard workflow of a FAP-based GPCR internalization assay and the specific point of interference by this compound.

Caption: Standard workflow for a FAP-based GPCR internalization assay.

References

An In-depth Technical Guide to Fluorogen Binding Modulator-1 (PubChem SID: 125240934)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluorogen Binding Modulator-1 (PubChem SID: 125240934), a small molecule inhibitor of the interaction between fluorogen-activating proteins (FAPs) and their cognate fluorogens. This document details the compound's mechanism of action, summarizes its key quantitative data, and provides detailed experimental protocols for its application in biological assays. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its utility in research and drug development. This compound serves as a valuable tool for dissecting receptor trafficking and other cellular processes that utilize FAP technology.

Introduction

Fluorogen-activating proteins (FAPs) are a class of biosensors that have gained prominence in live-cell imaging and high-throughput screening.[1] Unlike intrinsically fluorescent proteins, FAPs are non-fluorescent on their own and only exhibit a signal upon binding to specific small-molecule dyes called fluorogens.[1] This conditional fluorescence provides a high signal-to-noise ratio, making FAP-based assays highly sensitive. This compound is a non-fluorescent small molecule that competitively inhibits the binding of fluorogens to FAPs, thereby blocking the fluorescence signal.[1][2][3] This property allows it to be used as a tool to modulate FAP-based assays and to distinguish between different cellular events, such as receptor internalization versus direct FAP-fluorogen binding inhibition.

Chemical Information

-

PubChem Substance ID (SID): 125240934

-

IUPAC Name: Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate

-

Molecular Formula: C₁₆H₂₂ClN₃O₅S

-

Molecular Weight: 403.9 g/mol

-

Chemical Structure:

Quantitative Data

The following table summarizes the reported biological activity of this compound.

| Target | Assay Type | Parameter | Value | Reference |

| AM2.2-β2AR | FAP-fluorogen binding inhibition | -log EC50 | 6.61 | [1][2][3] |

| AM2.2-GPR32 | FAP-fluorogen binding inhibition | -log EC50 | 6.37 | [1][2][3] |

Mechanism of Action

This compound acts as a competitive antagonist at the fluorogen binding site of the FAP. In a typical FAP-based assay for G protein-coupled receptor (GPCR) trafficking, a FAP is genetically fused to the receptor of interest. The addition of a cell-impermeant fluorogen allows for the specific labeling and tracking of the cell-surface receptor population. A decrease in fluorescence can indicate either ligand-induced receptor internalization or the presence of a compound that blocks the FAP-fluorogen interaction. This compound serves as a tool to de-convolute these two possibilities. By competing with the fluorogen for binding to the FAP, it reduces the fluorescence signal in a manner independent of receptor trafficking.

Signaling Pathway Diagram

Caption: Mechanism of FAP-based assays and the inhibitory action of this compound.

Experimental Protocols

FAP-Fluorogen Binding Competition Assay

This protocol is adapted from methodologies used to characterize inhibitors of FAP-fluorogen interactions.

Objective: To determine the potency of a test compound in inhibiting the binding of a fluorogen to a FAP-tagged protein expressed on the surface of live cells.

Materials:

-

Cells expressing the FAP-tagged protein of interest (e.g., AM2.2-β2AR or AM2.2-GPR32 expressing cells)

-

Assay buffer (e.g., serum-free RPMI medium)

-

Fluorogen stock solution (e.g., TO1-2p in DMSO)

-

Test compound (this compound) stock solution in DMSO

-

384-well microplates

-

Flow cytometer or plate reader capable of detecting the fluorogen's fluorescence

Procedure:

-

Cell Preparation: Culture cells expressing the FAP-tagged protein to the desired confluence. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 100 nL of the diluted compound solutions to the wells of a 384-well plate. For control wells, add 100 nL of DMSO.

-

Fluorogen Preparation: Prepare a working solution of the fluorogen in assay buffer at a concentration twice the final desired concentration.

-

Assay Incubation: Add 25 µL of the cell suspension to each well of the 384-well plate containing the test compound. Incubate for 15 minutes at room temperature.

-

Fluorescence Measurement: Add 25 µL of the fluorogen working solution to each well. Immediately measure the fluorescence using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Proposed Synthesis of this compound

Step 1: Synthesis of N-[(4-chlorophenyl)sulfonyl]-N-methylglycine

-

React 4-chlorobenzenesulfonyl chloride with methylamine (B109427) to form N-methyl-4-chlorobenzenesulfonamide.

-

Alkylate the sulfonamide with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) to yield ethyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate.

-

Hydrolyze the ester to the carboxylic acid, N-[(4-chlorophenyl)sulfonyl]-N-methylglycine, using a base such as lithium hydroxide, followed by acidification.

Step 2: Amide Coupling

-

Couple the synthesized N-[(4-chlorophenyl)sulfonyl]-N-methylglycine with ethyl piperazine-1-carboxylate. This can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography to yield the final product, Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate.

Visualizations

Experimental Workflow for FAP-Fluorogen Binding Assay

Caption: A generalized workflow for a FAP-fluorogen binding competition assay.

Logical Relationship of FAP Assay Components

Caption: Logical relationship between the components of a FAP-based assay.

Conclusion

This compound (PubChem SID: 125240934) is a specific and potent inhibitor of the FAP-fluorogen interaction. Its well-characterized activity makes it an indispensable tool for researchers utilizing FAP technology to study cellular processes such as GPCR trafficking. This technical guide provides the essential information required for its effective use in the laboratory, from understanding its mechanism of action to implementing relevant experimental protocols. The provided diagrams and data tables serve as a quick reference for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

References

An In-depth Technical Guide to Fluorogen Binding Modulator-1 (FBM-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogen Binding Modulator-1 (FBM-1), with CAS number 510716-65-1, is a pivotal small molecule tool in the study of G-protein coupled receptor (GPCR) biology. As a non-fluorescent inhibitor, FBM-1 competitively binds to Fluorogen Activating Proteins (FAPs), preventing the binding of fluorogens and the subsequent fluorescence generation. This property makes it an invaluable compound for developing and validating high-throughput screening assays aimed at identifying modulators of FAP-tagged receptors. This technical guide provides a comprehensive overview of FBM-1, including its physicochemical properties, mechanism of action, detailed experimental protocols for its use in competitive binding assays, and an examination of the signaling pathways it indirectly modulates.

Introduction to Fluorogen Activating Protein (FAP) Technology

FAP technology is a powerful two-component system for live-cell imaging and receptor trafficking studies. It comprises a genetically encoded FAP, typically a single-chain antibody fragment (scFv), which is fused to a protein of interest, and a small, cell-impermeable or permeable fluorogen dye. The fluorogen is inherently non-fluorescent in solution but exhibits a dramatic increase in fluorescence upon binding to its cognate FAP. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it ideal for various cellular assays. FBM-1 acts as a modulator of this system by competing with the fluorogen for the FAP binding site, thereby inhibiting the fluorescent signal.

Physicochemical Properties of FBM-1

FBM-1 is chemically defined as ethyl 4-[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 510716-65-1 |

| Molecular Formula | C₁₆H₂₂ClN₃O₅S |

| Molecular Weight | 403.88 g/mol |

| Appearance | Solid |

| Chemical Name | ethyl 4-[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate |

Biological Activity and Mechanism of Action

FBM-1 is a potent modulator of the FAP-fluorogen interaction. It has been characterized as a non-fluorescent inhibitor that competes with fluorogens for the binding pocket of the FAP. This inhibitory activity is quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of FBM-1 that displaces 50% of the fluorogen from the FAP.

The primary application of FBM-1 is in the context of studying FAP-tagged GPCRs, such as the β2-adrenergic receptor (β2AR) and GPR32. By inhibiting the FAP-fluorogen interaction, FBM-1 serves as a tool to differentiate between compounds that directly modulate the receptor and those that interfere with the FAP reporter system.

| Target System | -log EC₅₀ | EC₅₀ (µM) |

| AM2.2-β2AR | 6.61 | 0.245 |

| AM2.2-GPR32 | 6.37 | 0.427 |

Signaling Pathways

FBM-1's utility is demonstrated in assays involving FAP-tagged GPCRs. Understanding the signaling pathways of these receptors is crucial for interpreting experimental results.

β2-Adrenergic Receptor (β2AR) Signaling Pathway

The β2-adrenergic receptor is a classic example of a GPCR that primarily couples to the stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The β2AR can also couple to the inhibitory G protein (Gi), which inhibits adenylyl cyclase, thereby providing a negative feedback loop.

GPR32 Signaling Pathway

GPR32 is a G-protein coupled receptor that is involved in the resolution of inflammation. It is known to couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway plays a role in modulating immune cell responses.

Experimental Protocols

The following protocols are provided as a guide for utilizing FBM-1 in a laboratory setting.

Fluorogen Binding Competition Assay for EC₅₀ Determination

This protocol describes a method to determine the EC₅₀ of FBM-1 by measuring its ability to compete with a fluorogen for binding to a FAP-tagged receptor expressed on the surface of mammalian cells.

Materials:

-

Cells: Mammalian cells expressing a FAP-tagged receptor of interest (e.g., AM2.2-β2AR or AM2.2-GPR32 expressing cells).

-

Fluorogen: A cell-impermeable fluorogen compatible with the FAP tag (e.g., TO1-2p).

-

FBM-1 (Test Compound): Prepare a stock solution in DMSO and serially dilute to the desired concentrations.

-

Assay Buffer: Serum-free cell culture medium (e.g., RPMI 1640).

-

96-well plates: For cell plating and assay.

-

Flow cytometer: Equipped with appropriate lasers and filters for detecting the fluorogen's fluorescence.

Procedure:

-

Cell Preparation:

-

Culture the FAP-tagged cells to the desired confluency.

-

On the day of the experiment, harvest the cells and resuspend them in fresh, serum-free assay buffer to a final density of 5 x 10⁶ cells/mL.

-

-

Assay Plate Preparation:

-

Add 5 µL of serum-free assay buffer to all wells of a 96-well plate, except for the negative control wells.

-

Add 5 µL of complete cell culture medium (with serum) to the negative control wells.

-

Using a liquid handler, add 100 nL of the serially diluted FBM-1 solutions to the appropriate wells. For the positive control wells (no inhibitor), add 100 nL of DMSO.

-

-

Cell Incubation:

-

Add 3 µL of the prepared cell suspension to each well.

-

Gently mix the plate and incubate at 37°C for 90 minutes.

-

-

Fluorogen Addition and Detection:

-

Prepare a solution of the fluorogen (e.g., 650 nM TO1-2p) in the assay buffer.

-

Add 3 µL of the fluorogen solution to each well.

-

Immediately analyze the plate on a high-throughput flow cytometer.

-

Data Analysis:

-

For each well, determine the median fluorescence intensity (MFI) from the flow cytometry data.

-

Normalize the data by setting the MFI of the positive control (cells + fluorogen + DMSO) as 100% and the negative control (cells in complete medium) as 0%.

-

Plot the normalized fluorescence intensity against the logarithm of the FBM-1 concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value.

Synthesis of FBM-1

While a specific, publicly available, step-by-step synthesis protocol for FBM-1 is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of similar molecules. The synthesis can be envisioned as a multi-step process involving the formation of the N-sulfonylated glycine (B1666218) core followed by its coupling to the piperazine (B1678402) moiety.

Proposed Synthetic Route:

-

Synthesis of the N-sulfonylated glycine derivative:

-

Start with N-methylglycine ethyl ester.

-

React it with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an aprotic solvent (e.g., dichloromethane) to form ethyl 2-((4-chlorophenyl)sulfonamido)-2-methylacetate.

-

Hydrolyze the ester group using a base like lithium hydroxide (B78521) (LiOH) in a mixture of water and a miscible organic solvent (e.g., THF or methanol) to yield the corresponding carboxylic acid.

-

-

Synthesis of the piperazine moiety:

-

Commercially available ethyl piperazine-1-carboxylate can be used directly.

-

-

Coupling of the two fragments:

-

Activate the carboxylic acid of the N-sulfonylated glycine derivative using a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) in an aprotic solvent (e.g., DMF or dichloromethane).

-